molecular formula C16H21F2NO3 B1502854 Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 871112-36-6

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

Número de catálogo B1502854
Número CAS: 871112-36-6
Peso molecular: 313.34 g/mol
Clave InChI: WWECDQPIMZIVPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the development and activation of B cells and other immune cells.

Mecanismo De Acción

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate selectively inhibits the activity of BTK, a non-receptor tyrosine kinase that plays a critical role in the signaling pathways downstream of the B-cell receptor and other immune receptors. BTK activation leads to the activation of downstream pathways such as the PI3K/AKT and NF-κB pathways, which promote cell survival, proliferation, and differentiation. Inhibition of BTK by this compound blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to modulate the immune system by inhibiting B-cell activation, proliferation, and differentiation, and by reducing the production of cytokines and chemokines. This compound has also been shown to inhibit platelet aggregation and thrombus formation, which may have implications for the treatment of thrombotic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and good oral bioavailability. It has been shown to be well-tolerated in preclinical and clinical studies, with manageable side effects such as diarrhea, nausea, and fatigue. However, like any experimental drug, this compound has some limitations for lab experiments, such as its cost and availability, the need for specialized equipment and expertise for its synthesis and characterization, and the need for appropriate controls and assays to validate its effects.

Direcciones Futuras

There are several potential future directions for the development and application of Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate. These include:
1. Combination therapy: this compound has shown synergistic effects with other drugs such as venetoclax and rituximab, and may have potential for combination therapy with other targeted agents or immunotherapies.
2. Biomarker identification: this compound may have differential effects on different subtypes of cancer or immune cells, and biomarkers for patient selection and monitoring may be useful.
3. Resistance mechanisms: Resistance to BTK inhibitors is a common problem in cancer therapy, and understanding the mechanisms of resistance to this compound may help to develop strategies to overcome it.
4. Novel indications: this compound may have potential for the treatment of other diseases such as autoimmune disorders, inflammatory diseases, and viral infections, based on its effects on the immune system and platelet function.
In conclusion, this compound is a promising small molecule inhibitor with potential for the treatment of various types of cancer and other diseases. Its selective inhibition of BTK and modulation of the immune system make it an attractive target for further research and development.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and to enhance the antitumor activity of other drugs such as rituximab and venetoclax. This compound has also been evaluated in clinical trials for the treatment of relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.

Propiedades

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWECDQPIMZIVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678139
Record name tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871112-36-6
Record name tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.